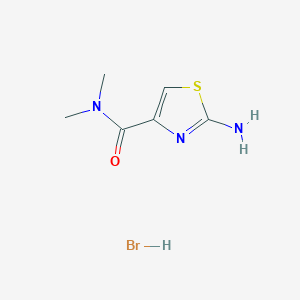

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

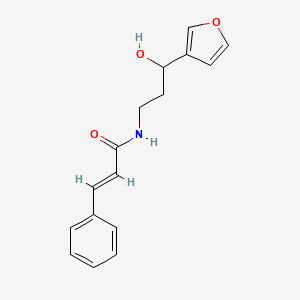

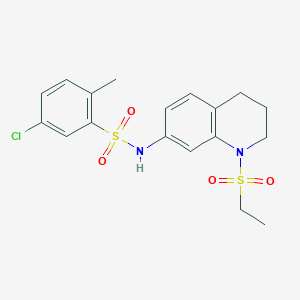

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide is a compound with the CAS Number: 2413898-81-2 . It has a molecular weight of 252.13 . The compound is a powder and is stored at room temperature . The IUPAC name for this compound is 2-amino-N,N-dimethylthiazole-4-carboxamide hydrobromide .

Molecular Structure Analysis

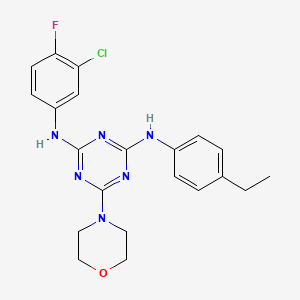

The molecular structure of 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 252.13 . The IUPAC name for this compound is 2-amino-N,N-dimethylthiazole-4-carboxamide hydrobromide .科学的研究の応用

Peptide Synthesis

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide is utilized in peptide synthesis. For example, its involvement in the Ugi four-component condensation (4CC) starting from 2,5-dihydro-1,3-thiazoles allows the synthesis of sulfur-containing peptide analogues (Kintscher & Martens, 1992).

Cyclization and Recyclization Processes

This compound is also involved in cyclization and recyclization processes. In one study, thiocarboxamides, including N,N-thioureas, underwent Michael addition followed by intramolecular substitution to afford thiazoline-4-carboxylates, which are cysteine derivatives (Nötzel et al., 2001).

Synthesis of Antimicrobial Compounds

Additionally, 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide plays a role in the synthesis of novel antimicrobial compounds. One study demonstrated its use in synthesizing substituted-thiazole-2-semicarbazides with promising antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008).

Synthesis of Biologically Active Compounds

The compound has been used to synthesize new 2-aminopyrrole derivatives exhibiting significant cytotoxic activity against certain tumor cells (Zykova et al., 2018).

Involvement in Nonsteroidal Anti-Inflammatory Drugs

It's also found in the synthesis of nonsteroidal anti-inflammatory drugs derived from 2-aminothiazole and 2-amino-2-thiazoline, indicating potential medical applications (Lynch et al., 2006).

Formation of 2-Thiohydantoins

The compound is involved in the formation of 2-thiohydantoins, a significant reaction in organic chemistry (Balya et al., 2008).

将来の方向性

特性

IUPAC Name |

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS.BrH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWXPJYEZKAACN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC(=N1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2369351.png)

![2-[(2-ethylphenyl)amino]-5-oxo-N-(thien-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2369355.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2369359.png)

![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)

![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)